1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- is a compound belonging to the isoindole family, which is known for its diverse chemical properties and applications Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis can yield isoindole derivatives . Another approach includes the use of palladium-catalyzed cascade C-H transformations, which facilitate the conversion of isoindolines to isoindoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- involves its interaction with molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity and thereby affecting downstream signaling pathways . This inhibition can lead to therapeutic effects in conditions where CK2 is deregulated.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dithione: This compound features a dithione group instead of a nitromethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1H-isoindole-1,3(2H)-dione: . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(nitromethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-6-3-1-2-4-7(6)9(13)10(8)5-11(14)15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMBNGWLKLHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357121 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65004-95-7 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(nitromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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